2,6,6-Trimethylcycloheptanone
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Overview
Description
2,6,6-Trimethylcycloheptanone is an organic compound with the molecular formula C10H18O. It is a cycloheptanone derivative characterized by the presence of three methyl groups at the 2, 6, and 6 positions on the cycloheptane ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethylcycloheptanone typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cycloheptanone as a starting material, which undergoes methylation reactions to introduce the methyl groups at the desired positions. The reaction conditions often involve the use of strong bases and methylating agents to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2,6,6-Trimethylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,6,6-Trimethylcycloheptanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylcycloheptanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cycloheptanone: A structurally similar compound without the methyl groups.
2,2,6-Trimethylcycloheptanone: A positional isomer with different methyl group placements.
2,6-Dimethylcycloheptanone: A related compound with fewer methyl groups.
Uniqueness: 2,6,6-Trimethylcycloheptanone is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
4436-59-3 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,6,6-trimethylcycloheptan-1-one |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)7-9(8)11/h8H,4-7H2,1-3H3 |
InChI Key |
ZACLMVYBDSHRDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CC1=O)(C)C |
Origin of Product |
United States |
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